2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide
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Overview
Description
2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, an ethylphenyl group, and a morpholinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide typically involves the reaction of 3-ethylphenylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reacted with 2-methyl-2-(morpholin-4-yl)propylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction temperatures, solvent choices, and reaction times. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and dichloromethane (DCM).
Chemical Reactions Analysis
Types of Reactions
2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the morpholinyl group can enhance solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar in structure but with a different aromatic ring.
Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate: Contains a cyano group and an indole ring, showing similar reactivity.
Uniqueness
2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. Its morpholinyl group enhances its solubility, making it more versatile in various applications compared to similar compounds.
Properties
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-16-6-5-7-17(12-16)22(15-20)13-18(24)21-14-19(2,3)23-8-10-25-11-9-23/h5-7,12H,4,8-11,13-14H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXIIOCHIYPXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)NCC(C)(C)N2CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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